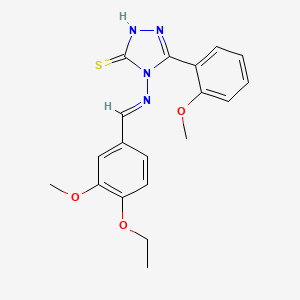
4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((4-Ethoxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Activity
-
Antibacterial Properties :
- Triazole derivatives, including the compound , have been shown to exhibit notable antibacterial activity against various strains of bacteria. Research indicates that modifications in the triazole structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents on the phenyl ring demonstrated superior activity compared to their parent compounds .
- A study found that triazole derivatives displayed a broad spectrum of antibacterial effects, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Antioxidant Activity
- The incorporation of methoxy and ethoxy groups in the structure is believed to enhance the antioxidant potential of triazole derivatives. Research has indicated that such modifications can lead to increased radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
Cytotoxicity and Anticancer Activity
-
Mechanisms of Action :
- The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells through various pathways. Studies have shown that triazole derivatives can inhibit cell proliferation by interfering with DNA synthesis and promoting cell cycle arrest .
- Specific research highlighted that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines such as breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and membrane permeability |
| Methoxy Substituents | Increases electron density on aromatic rings, improving binding affinity |
| Thione Group | Contributes to biological activity via chelation mechanisms |
Properties
CAS No. |
478257-21-5 |
|---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S/c1-4-26-16-10-9-13(11-17(16)25-3)12-20-23-18(21-22-19(23)27)14-7-5-6-8-15(14)24-2/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+ |
InChI Key |
IUHWNAYNWHYASH-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















